molecular formula C9H8F3NOS B2659501 N-[[5-(Trifluoromethyl)thiophen-3-yl]methyl]prop-2-enamide CAS No. 2189498-00-6

N-[[5-(Trifluoromethyl)thiophen-3-yl]methyl]prop-2-enamide

Cat. No. B2659501
CAS RN: 2189498-00-6
M. Wt: 235.22
InChI Key: VWRQZARYBQOEIO-UHFFFAOYSA-N
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Description

The compound is a derivative of thiophene, which is a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One of the classical approaches to substituted thiophenes is mainly based on condensation-like reactions or on subsequent functionalization of the thiophene ring . Innovative approaches to the regioselective synthesis of substituted thiophenes starting from acyclic precursors have been developed, mainly based on heterocyclization of functionalized alkynes .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can vary widely depending on the specific substituents attached to the thiophene ring. For example, a related compound, (5-TRIFLUOROMETHYL-THIOPHEN-3-YL)-METHANOL, has the linear formula C6H5F3OS .


Chemical Reactions Analysis

Thiourea derivatives, which may be structurally similar to the compound , have been used as organocatalysts in organic chemistry . They can activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely. For example, thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .

Mechanism of Action

The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and the biological target they interact with. For example, some thiophene derivatives have shown important pharmacological activities .

Safety and Hazards

The safety and hazards associated with a specific thiophene derivative would depend on its specific structure. For example, the related compound (5-TRIFLUOROMETHYL-THIOPHEN-3-YL)-METHANOL has hazard statements H302;H315;H320;H335 and precautionary statements P264;P270;P301+P312;P330 .

Future Directions

Thiophene derivatives continue to attract interest due to their wide range of applications in medicinal chemistry and material science . Future research may focus on developing new synthesis methods, exploring new applications, and improving our understanding of their mechanisms of action.

properties

IUPAC Name

N-[[5-(trifluoromethyl)thiophen-3-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NOS/c1-2-8(14)13-4-6-3-7(15-5-6)9(10,11)12/h2-3,5H,1,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRQZARYBQOEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CSC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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